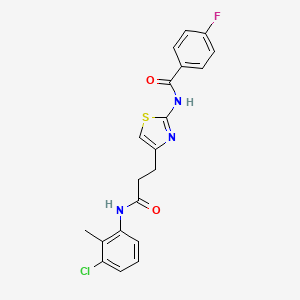

N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

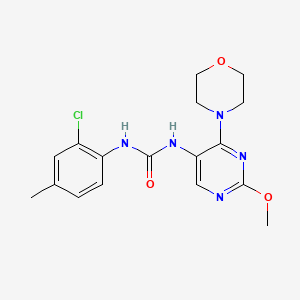

This compound is a thiazole derivative with a fluorobenzamide group. Thiazoles are a type of heterocyclic compound that contain a five-membered C3NS ring. They are found in many important drugs and molecules, including vitamin B1 (thiamine) and certain antibiotics .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. This involves the reaction of an α-halo ketone (or equivalent) with a thioamide .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the attached fluorobenzamide group and the 3-chloro-2-methylphenylamino-3-oxopropyl group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis

As a thiazole derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the thiazole ring itself can vary depending on the presence and position of substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and stability could be influenced by the presence and position of the various substituent groups .Scientific Research Applications

Antibacterial Activity

This compound has been found to exhibit antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . This suggests that it could be used in the development of new antibacterial drugs.

Urease Inhibition

The compound has been reported to have potent urease inhibitory activity . Urease is an enzyme that is responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others . Therefore, this compound could be used in the development of drugs to treat these conditions.

Antimicrobial Activity

The thiazole scaffold, which is part of this compound, is known to improve the efficacy of drugs used for the treatment of HIV infections, various types of cancer, hypertension, schizophrenia, allergies, and also bacterial and fungal infections . Therefore, this compound could potentially be used in the development of new antimicrobial drugs.

Antifungal Activity

As mentioned above, the thiazole scaffold is known to improve the efficacy of antifungal drugs . Therefore, this compound could potentially be used in the development of new antifungal drugs.

Antiretroviral Activity

The thiazole scaffold is known to improve the efficacy of antiretroviral drugs . Therefore, this compound could potentially be used in the development of new antiretroviral drugs.

Antineoplastic Activity

The thiazole scaffold is known to improve the efficacy of antineoplastic drugs . Therefore, this compound could potentially be used in the development of new antineoplastic drugs.

Mechanism of Action

Target of Action

Similar compounds have been reported to have antibacterial activity , suggesting that the compound may target bacterial cells.

Mode of Action

It is synthesized from 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide . The presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond .

Biochemical Pathways

Similar compounds have been reported to inhibit the enzyme urease , which could suggest that this compound may also interact with enzymes and disrupt their normal function.

Result of Action

Similar compounds have shown in vitro antibacterial activity against staphylococcus aureus and chromobacterium violaceum , suggesting that this compound may also have antibacterial effects.

Safety and Hazards

Future Directions

The future directions for research into this compound could include further exploration of its potential uses, particularly if it exhibits promising biological activity. This could involve more detailed studies into its mechanism of action, as well as optimization of its physical and chemical properties through structural modifications .

properties

IUPAC Name |

N-[4-[3-(3-chloro-2-methylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFN3O2S/c1-12-16(21)3-2-4-17(12)24-18(26)10-9-15-11-28-20(23-15)25-19(27)13-5-7-14(22)8-6-13/h2-8,11H,9-10H2,1H3,(H,24,26)(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIYKXPSLFOJLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]prop-2-enamide](/img/structure/B2575340.png)

![ethyl 6-acetyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2575349.png)

![N-(2-fluorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2575352.png)

![7-(4-(2-(4-fluorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2575356.png)

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2575361.png)